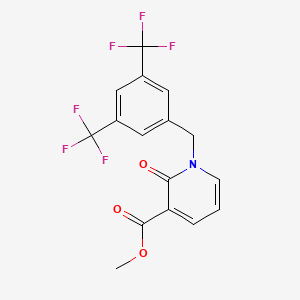

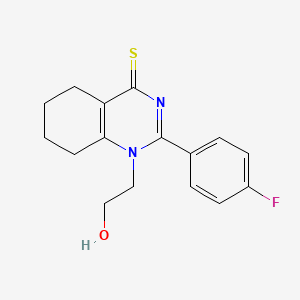

Methyl 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate” is a complex organic compound. The name suggests it contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with a methyl ester group (-COOCH3), a ketone group (=O), and a 3,5-bis(trifluoromethyl)benzyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through multi-step organic reactions. For example, 3,5-bis(trifluoromethyl)benzyl bromide, a compound with a similar 3,5-bis(trifluoromethyl)benzyl group, has been used in the synthesis of various organic compounds .

科学的研究の応用

Suzuki–Miyaura Coupling

This compound is used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis and Characterization

The compound has been synthesized and characterized in various studies. For example, it was prepared in moderate yield by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140 °C for 24 h under metal- and catalyst-free conditions .

Application in Li–S Batteries

A 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework was synthesized. The high electronegativity and large steric hindrance of the modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .

Derivatization Reagent

The compound has been used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry. It has also been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .

Click Chemistry

3,5-Bis(trifluoromethyl)benzyl azide, a related compound, is a fluoroalkyl azide reagent active in copper-catalyzed azide-alkyne cycloaddition (click reaction). In addition to its use as a highly fluorinated building block, it can also be functionalized onto biomolecules, advanced materials, or polymers containing an alkyne .

Catalyst Development

The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts. It is used extensively in promoting organic transformations .

Safety and Hazards

作用機序

Target of Action

Compounds with similar structures have been reported to inhibit the growth of drug-resistant bacteria and suppress the shuttle effect of polysulfides in lithium-sulfur batteries .

Mode of Action

It’s known that the high electronegativity and large steric hindrance of the 3,5-bis(trifluoromethyl)benzyl group can suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries .

Biochemical Pathways

It’s known that the compound can affect the shuttle effect of polysulfides in lithium-sulfur batteries .

Result of Action

It’s known that the compound can improve the capacity and cyclic stability of lithium-sulfur batteries .

Action Environment

It’s known that the compound can suppress the diffusion of polysulfides in lithium-sulfur batteries, suggesting that it may be effective in environments where polysulfides are present .

This compound appears to have potential applications in the field of energy storage, particularly in the context of lithium-sulfur batteries .

特性

IUPAC Name |

methyl 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-oxopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F6NO3/c1-26-14(25)12-3-2-4-23(13(12)24)8-9-5-10(15(17,18)19)7-11(6-9)16(20,21)22/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAYLZCBPPTDRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN(C1=O)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F6NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2820017.png)

![N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2820019.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2820020.png)

![3-Cyclopropyl-6-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2820021.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2820026.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2820029.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820038.png)